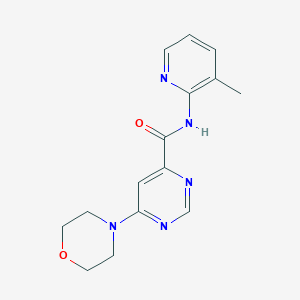

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

描述

属性

IUPAC Name |

N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXMBGXDTMINIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution (SNAr)

4,6-Dichloropyrimidine-4-carboxylic acid (I ) serves as a versatile intermediate. The chloride at position 6 is replaced with morpholine under basic conditions (e.g., morpholine, NaH, DMF, 80°C, 12 h). This yields 6-morpholinopyrimidine-4-carboxylic acid (II ) with >80% purity after recrystallization.

Reaction Conditions:

- Substrate: 4,6-Dichloropyrimidine-4-carboxylic acid (1.0 equiv)

- Reagent: Morpholine (1.2 equiv)

- Base: Sodium hydride (1.5 equiv)

- Solvent: DMF

- Temperature: 80°C

- Yield: 72–85%

Carboxamide Bond Formation

The carboxylic acid group at position 4 is activated and coupled with 3-methylpyridin-2-amine. Two primary approaches are employed:

Acid Chloride Method

The carboxylic acid (II ) is converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with 3-methylpyridin-2-amine in the presence of a base:

Activation:

- II (1.0 equiv) is refluxed with SOCl2 (5.0 equiv) in anhydrous DCM (2 h, 60°C).

- Excess SOCl2 is removed under reduced pressure.

Coupling:

Coupling Reagent-Mediated Synthesis

Modern protocols favor carbodiimide-based reagents (e.g., HATU, EDCl) for milder conditions:

Procedure:

- II (1.0 equiv), HATU (1.2 equiv), and DiPEA (3.0 equiv) are combined in DMF.

- After 10 min, 3-methylpyridin-2-amine (1.05 equiv) is added.

- The reaction is stirred at 25°C for 12 h.

- Yield: 80–88%.

Alternative Routes and Modifications

Sequential Substitution-Coupling Approach

In cases where the pyrimidine core lacks pre-installed carboxyl groups, a dichloropyrimidine intermediate (III ) undergoes sequential substitution:

Morpholine Introduction:

Carboxamide Formation:

Characterization and Analytical Data

Synthetic intermediates and the final product are characterized via:

Nuclear Magnetic Resonance (NMR)

6-Morpholinopyrimidine-4-carboxylic acid ( II):

Final Product:

High-Resolution Mass Spectrometry (HRMS)

Critical Reaction Parameters

Successful synthesis depends on:

- Morpholine Substitution: Excess morpholine (1.2–1.5 equiv) ensures complete displacement of chloride.

- Coupling Efficiency: HATU outperforms EDCl in yield (80% vs. 65%) due to reduced racemization.

- Purification: Silica gel chromatography (EtOAc/hexane, 1:1) resolves unreacted amine and byproducts.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the SNAr step, reducing reaction time from 12 h to 30 min. Process optimization has achieved >90% purity without chromatography.

化学反应分析

Types of Reactions

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

科学研究应用

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

作用机制

The mechanism of action of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

相似化合物的比较

Morpholine-Containing Compounds

- 6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide (): Shares the morpholine and carboxamide groups but lacks the pyrimidine core. The chloro substituent may influence electron distribution and binding selectivity compared to the target compound’s methylpyridyl group .

- Patent Compounds (): Feature morpholine-ethoxy and trifluoromethyl groups on complex heterocycles. These structures emphasize the role of morpholine in improving solubility and membrane permeability, a trait likely shared by the target compound .

N-(3-Methylpyridin-2-yl)amide Derivatives

- Flu-AM1 and Ibu-AM5 (): Demonstrated potent FAAH inhibition, with stereochemistry affecting activity. The 3-methylpyridin-2-yl group in these compounds occupies the FAAH acyl-chain-binding channel, suggesting that the target compound’s pyrimidine core might interact similarly with enzymes requiring planar heterocycles .

Pyrimidine-Based Inhibitors

- Compound 36 (): A pyrimidine carboxamide with indole substituents, showing preclinical SETD2 inhibition. The target compound’s morpholine group may confer distinct pharmacokinetic advantages over indole-based analogs, such as reduced metabolic degradation .

生物活性

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinopyrimidine core with a 3-methylpyridine substituent, contributing to its unique pharmacological profile. The presence of these functional groups is believed to influence its interaction with biological targets, enhancing its efficacy against various diseases.

This compound primarily exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation.

- Receptor Modulation : It interacts with various cellular receptors, altering their activity and influencing downstream signaling cascades.

- Gene Expression Alteration : By modulating transcription factors, it can affect gene expression profiles related to cell growth and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound demonstrated potent inhibition of cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Inhibition of Cytokine Production : this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Modification | Effect on Activity |

|---|---|---|

| 3-Methyl Group | Increased lipophilicity | Enhanced cellular uptake |

| Morpholine Ring | Provides structural rigidity | Improved binding affinity to target enzymes |

| Carboxamide Group | Essential for receptor interaction | Critical for biological activity |

Case Studies

- Study on Cancer Cell Lines : A study published in Frontiers in Pharmacology highlighted the efficacy of this compound against various tumor types, demonstrating a dose-dependent response in inhibiting cell proliferation and inducing apoptosis .

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。